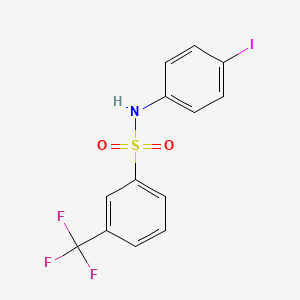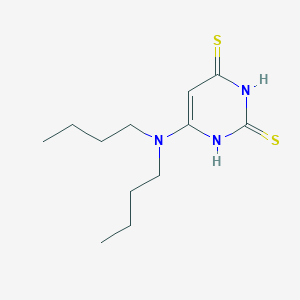![molecular formula C11H13NO6 B15160830 Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- CAS No. 832102-13-3](/img/structure/B15160830.png)
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- is a chemical compound with a complex structure that includes an oxirane ring, a methoxymethoxy group, and a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methoxymethoxy)-5-nitrophenol with an epoxide precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxirane oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2-[[(4-methoxyphenyl)methoxy]methyl]-, (2R)-
- Oxirane, (methoxymethyl)-
Comparison
Compared to similar compounds, Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- is unique due to the presence of both methoxymethoxy and nitrophenoxy groups. These functional groups contribute to its distinct chemical reactivity and potential applications. The nitrophenoxy group, in particular, can enhance the compound’s biological activity, making it a valuable compound for research in medicinal chemistry.
Propiedades
Número CAS |
832102-13-3 |
|---|---|
Fórmula molecular |
C11H13NO6 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
(2R)-2-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]oxirane |
InChI |
InChI=1S/C11H13NO6/c1-15-7-18-10-3-2-8(12(13)14)4-11(10)17-6-9-5-16-9/h2-4,9H,5-7H2,1H3/t9-/m1/s1 |
Clave InChI |
XCKDLEDCGWEDOQ-SECBINFHSA-N |
SMILES isomérico |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])OC[C@H]2CO2 |
SMILES canónico |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
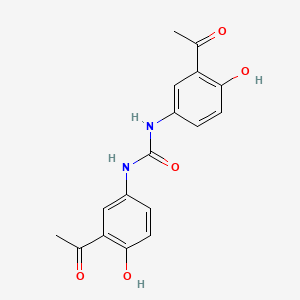
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
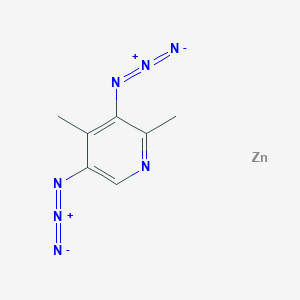
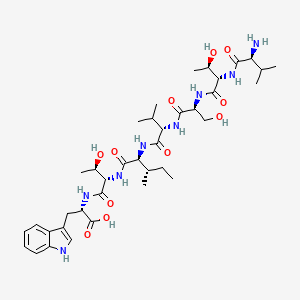

![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)
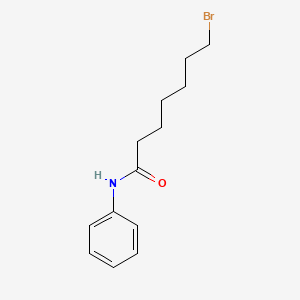
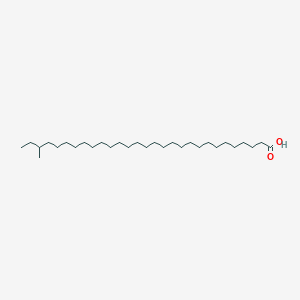
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
